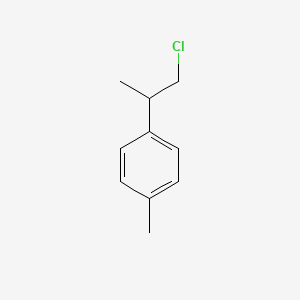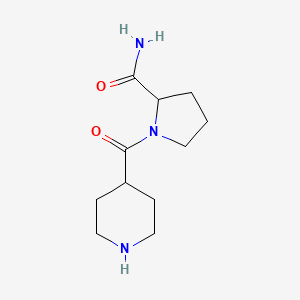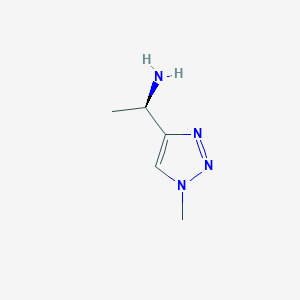
7-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 7-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine involves several steps, including halogenation and amination reactions. Common synthetic routes include:
Halogenation: Introduction of bromine and fluorine atoms into the quinoline ring.
Amination: Introduction of the N4-methyl group through nucleophilic substitution reactions.
Industrial production methods may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
Análisis De Reacciones Químicas
7-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution of halogen atoms.
Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.
Cross-Coupling Reactions: Formation of carbon-carbon bonds using palladium-catalyzed Suzuki-Miyaura coupling.
Common reagents used in these reactions include organometallic compounds, nucleophiles, and transition metal catalysts. Major products formed from these reactions include substituted quinolines and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
7-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity.
Medicine: Explored for its potential use in drug discovery and development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 7-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell growth and proliferation, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
7-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine can be compared with other halogenated quinoline derivatives, such as:
6-Bromo-7-fluoro-N4-methylquinoline-3,4-diamine: Similar structure but with different halogenation pattern.
7-Fluoro-4-hydroxy-2-methylquinoline: Contains a hydroxyl group instead of an amine group.
The uniqueness of this compound lies in its specific halogenation pattern and the presence of the N4-methyl group, which may confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H9BrFN3 |
|---|---|
Peso molecular |
270.10 g/mol |
Nombre IUPAC |
7-bromo-8-fluoro-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H9BrFN3/c1-14-9-5-2-3-6(11)8(12)10(5)15-4-7(9)13/h2-4H,13H2,1H3,(H,14,15) |
Clave InChI |
KZRSSMLSVGPTQS-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C2C=CC(=C(C2=NC=C1N)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


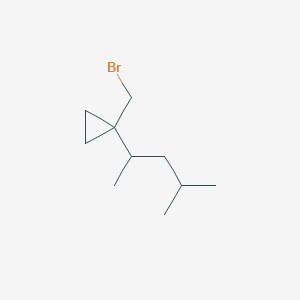
![1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13197875.png)
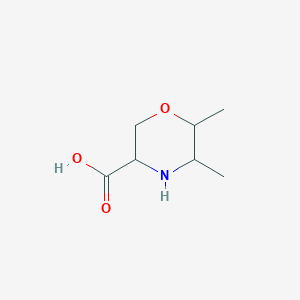
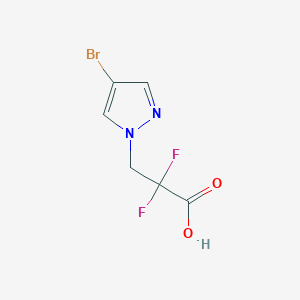
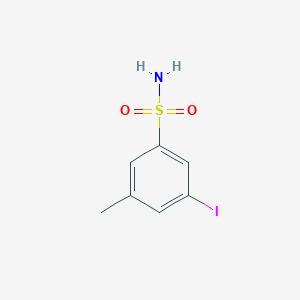




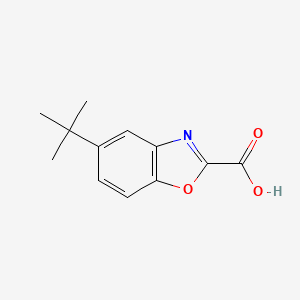
![2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B13197942.png)
